Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
CAS No.: 6238-95-5
Cat. No.: VC10341567
Molecular Formula: C20H18N2O5
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6238-95-5 |
|---|---|
| Molecular Formula | C20H18N2O5 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C20H18N2O5/c1-13-19(20(24)27-12-14-5-3-2-4-6-14)17(11-18(23)21-13)15-7-9-16(10-8-15)22(25)26/h2-10,17H,11-12H2,1H3,(H,21,23) |
| Standard InChI Key | HQKWZBHLOYLPQN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate belongs to the tetrahydropyridine class, featuring a partially saturated six-membered ring with one nitrogen atom. The molecular formula C₂₀H₁₈N₂O₅ (molecular weight: 366.4 g/mol) includes critical substituents:
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A 4-nitrophenyl group at position 4, contributing electron-withdrawing effects and redox activity.
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A benzyl ester at position 3, enhancing lipophilicity and enabling further functionalization.
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A methyl group at position 2, influencing steric and electronic properties.
The IUPAC name, benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate, reflects this arrangement. The SMILES string CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 and InChIKey HQKWZBHLOYLPQN-UHFFFAOYSA-N provide unambiguous structural identifiers .
Physicochemical Properties
While experimental data on melting point and solubility remain limited, the compound’s solubility in polar aprotic solvents (e.g., ethanol, methanol) and instability under prolonged light exposure are inferred from its functional groups. The nitrophenyl moiety suggests susceptibility to reduction, while the benzyl ester may undergo hydrolysis under acidic or basic conditions.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 6238-95-5 | |
| Molecular Formula | C₂₀H₁₈N₂O₅ | |
| Molecular Weight | 366.4 g/mol | |
| IUPAC Name | Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
| Solubility | Soluble in ethanol, methanol; insoluble in water |
Synthetic Pathways and Optimization
Multi-Step Synthesis
The compound is synthesized via a multi-step protocol involving:
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Condensation: Reaction of 4-nitrobenzaldehyde with methyl acetoacetate in ethanol, catalyzed by ammonium acetate, forms a Knoevenagel adduct.
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Cyclization: Treatment with benzyl chloroformate in dichloromethane introduces the benzyl ester group, followed by acid-catalyzed ring closure to form the tetrahydropyridine core.
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Purification: Recrystallization from ethanol yields the final product with >85% purity, as verified by HPLC.
Critical Parameters:
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Temperature control (55–60°C) during condensation prevents side reactions.
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Anhydrous conditions are essential during cyclization to avoid ester hydrolysis.
Industrial-Scale Production
Continuous flow reactors have been proposed for large-scale synthesis, reducing reaction times from 12 hours to 30 minutes through enhanced mass transfer. Catalytic systems employing iodine or Lewis acids (e.g., ZnCl₂) further improve yields to >90% .
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media converts the tetrahydropyridine ring to a pyridine derivative, eliminating the nitrophenyl group’s nitro functionality.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling derivatization into bioactive analogues.
Nucleophilic Substitutions
The benzyl ester undergoes hydrolysis under basic conditions (NaOH/EtOH) to yield the carboxylic acid, a precursor for amide coupling reactions.
Analytical Characterization
Spectroscopic Data
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IR: Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
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¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-NO₂), 7.35–7.28 (m, 5H, benzyl), 4.51 (s, 2H, OCH₂), 3.02 (t, 2H, CH₂-N).
The compound’s nitro and ester groups facilitate incorporation into polymers for optoelectronic materials. Blends with polyvinylcarbazole exhibit tunable fluorescence, with emission maxima at 450 nm under UV excitation.
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